molecular formula C22H33N3O B256252 3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol

3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol

Número de catálogo B256252
Peso molecular: 355.5 g/mol
Clave InChI: UCQKIGDEXNPYEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mecanismo De Acción

CX-5461 selectively inhibits RNA polymerase I by binding to the DNA template and preventing the elongation of RNA chains. This inhibition leads to nucleolar stress, which activates the p53 pathway. The activation of the p53 pathway results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, ovarian, and pancreatic cancer. CX-5461 has also been found to sensitize cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CX-5461 has several advantages for lab experiments. It has shown selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. It has also been found to sensitize cancer cells to DNA-damaging agents, which could enhance the efficacy of combination therapy. However, CX-5461 has some limitations for lab experiments. It has a short half-life, which could limit its efficacy in vivo. It also has poor solubility in water, which could affect its bioavailability.

Direcciones Futuras

There are several future directions for CX-5461 research. One direction is to evaluate its efficacy in combination therapy with other DNA-damaging agents. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to optimize its pharmacokinetics and improve its bioavailability.
Conclusion:
In conclusion, CX-5461 is a promising compound that has shown selective toxicity towards cancer cells and has potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and optimize its efficacy.

Métodos De Síntesis

The synthesis of CX-5461 involves the reaction of 6-chloro-2-methyl-4-quinolinol with cyclohexylmethylamine and diethylamine. The reaction is catalyzed by palladium on carbon and carried out in anhydrous ethanol. The yield of CX-5461 is approximately 60%, and the compound can be purified by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

CX-5461 has been extensively studied for its potential applications in cancer therapy. It has been found to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to nucleolar stress and activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells. CX-5461 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its efficacy in cancer therapy.

Propiedades

Nombre del producto

3-{[Cyclohexyl(methyl)amino]methyl}-6-(diethylamino)-2-methyl-4-quinolinol

Fórmula molecular

C22H33N3O

Peso molecular

355.5 g/mol

Nombre IUPAC

3-[[cyclohexyl(methyl)amino]methyl]-6-(diethylamino)-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C22H33N3O/c1-5-25(6-2)18-12-13-21-19(14-18)22(26)20(16(3)23-21)15-24(4)17-10-8-7-9-11-17/h12-14,17H,5-11,15H2,1-4H3,(H,23,26)

Clave InChI

UCQKIGDEXNPYEK-UHFFFAOYSA-N

SMILES isomérico

CCN(CC)C1=CC2=C(C(=C(N=C2C=C1)C)CN(C)C3CCCCC3)O

SMILES

CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C

SMILES canónico

CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN(C)C3CCCCC3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.